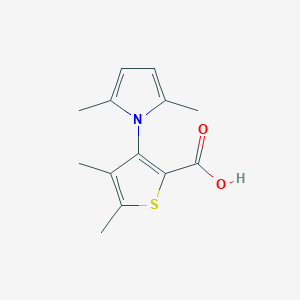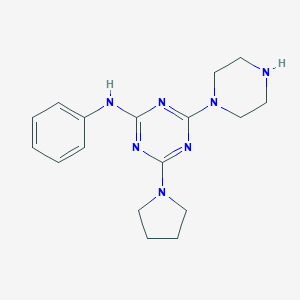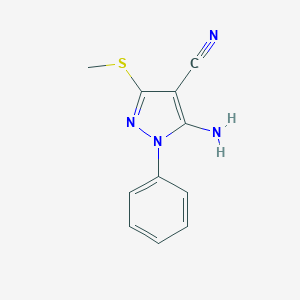![molecular formula C26H28N2O2S B185330 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one CAS No. 5917-13-5](/img/structure/B185330.png)
3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one, also known as BQS, is a novel spirocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BQS is a complex molecule that is synthesized using a multi-step process, and its mechanism of action is not fully understood.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have shown that 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one has been shown to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid plaques in Alzheimer's disease models.
Mecanismo De Acción
The exact mechanism of action of 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one is not fully understood, but it is believed to be a multi-targeted molecule that acts on various cellular pathways. 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one has been shown to inhibit the activity of several enzymes, including topoisomerase II, carbonic anhydrase, and acetylcholinesterase. 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one has also been shown to modulate the activity of several signaling pathways, including the MAPK pathway and the NF-kB pathway.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one has been shown to have several biochemical and physiological effects. In cancer cells, 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one induces apoptosis and inhibits angiogenesis. In inflammation models, 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one reduces the production of pro-inflammatory cytokines. In neurodegenerative disease models, 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one protects neurons from oxidative stress and reduces the accumulation of beta-amyloid plaques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one is its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Another advantage is its multi-targeted mechanism of action, which makes it a promising molecule for drug development. One limitation of 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one is its complex synthesis method, which makes it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to increase its yield and purity. Additionally, more studies are needed to evaluate its safety and efficacy in animal models and clinical trials. Finally, 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one derivatives could be synthesized and evaluated for their potential therapeutic applications.
In conclusion, 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one is a novel spirocyclic compound that has potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Its multi-targeted mechanism of action and complex synthesis method make it a promising molecule for drug development. Further research is needed to fully understand its mechanism of action, optimize its synthesis method, and evaluate its safety and efficacy in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one is a multi-step process that involves several chemical reactions. The first step involves the condensation of 4-methoxybenzaldehyde and cyclopentanone to form 4-methoxy-1-cyclopentyl-2-butanone. This intermediate is then reacted with 2-mercaptobenzothiazole to form 3-(4-methoxyphenyl)-2-propan-2-ylsulfanyl-1-cyclopentyl-1,3-dihydro-2H-benzimidazole-2-thione. Finally, this intermediate is reacted with 2-chlorobenzaldehyde to form 3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one.
Propiedades
Número CAS |
5917-13-5 |
|---|---|
Nombre del producto |
3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
Fórmula molecular |
C26H28N2O2S |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C26H28N2O2S/c1-17(2)31-25-27-23-21-9-5-4-8-18(21)16-26(14-6-7-15-26)22(23)24(29)28(25)19-10-12-20(30-3)13-11-19/h4-5,8-13,17H,6-7,14-16H2,1-3H3 |
Clave InChI |
QEIWXZBMDUSQHN-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)C4(CCCC4)CC5=CC=CC=C52 |
SMILES canónico |
CC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)C4(CCCC4)CC5=CC=CC=C52 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



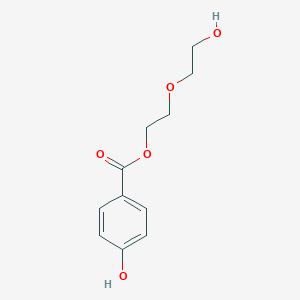
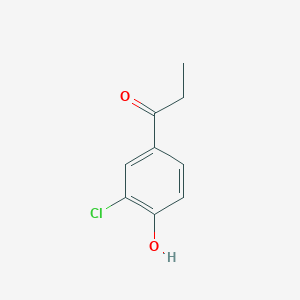


![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone](/img/structure/B185260.png)
![4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B185261.png)
![2-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B185262.png)
![3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B185263.png)
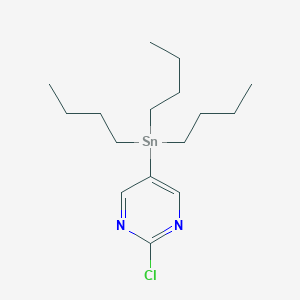
![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-](/img/structure/B185268.png)
